molecular formula C17H18N4O3 B3494024 N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE

N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE

Cat. No.: B3494024
M. Wt: 326.35 g/mol
InChI Key: UAXJADKRZVAIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a furan ring, and an acetamidoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the furan ring and the acetamidoethyl side chain. Common reagents used in these reactions include acetic anhydride, methylamine, and furan-2-carboxylic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]-2-PHENOXYACETAMIDE
  • N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL]ACETAMIDE

Uniqueness

N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE stands out due to its unique combination of a benzodiazole ring and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability, reactivity, and potential therapeutic benefits.

Properties

IUPAC Name

N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-11(22)18-8-7-16-20-13-10-12(5-6-14(13)21(16)2)19-17(23)15-4-3-9-24-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXJADKRZVAIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE
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N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE
Reactant of Route 3
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N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE
Reactant of Route 5
N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE
Reactant of Route 6
N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]FURAN-2-CARBOXAMIDE

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